molecular formula C11H18N2O2 B105675 1-N-Boc-3-cyanopiperidine CAS No. 91419-53-3

1-N-Boc-3-cyanopiperidine

Katalognummer B105675
CAS-Nummer: 91419-53-3
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: UEFZTXGFHKPSFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N-Boc-3-cyanopiperidine is an intermediate used to prepare inhibitors of aurora kinases based on the imidazo-[1,2-a]-Pyrazine core . It is a biochemical used for proteomics research .


Synthesis Analysis

While specific synthesis methods for 1-N-Boc-3-cyanopiperidine were not found, related compounds such as 1-N-BOC-3-hydroxypyrrolidine have been synthesized using a novel process involving epoxy chloropropane as the raw material .


Molecular Structure Analysis

The molecular formula of 1-N-Boc-3-cyanopiperidine is C11H18N2O2 . The molecular weight is 210.28 .


Physical And Chemical Properties Analysis

1-N-Boc-3-cyanopiperidine is a solid at room temperature . It has a molecular weight of 210.28 . The compound should be stored sealed and dry at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-N-Boc-3-cyanopiperidine serves as a key building block in the synthesis of diverse chemical compounds. Its applications include:

  • Synthesis of Triazolyl-Substituted 3-Aminopiperidines : It is used in the synthesis of new scaffolds for combinatorial chemistry, particularly in the preparation of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines (Schramm et al., 2010).
  • Stereochemical Course in Reductive Spiroannulations : The compound has been studied for its stereochemical outcomes in spiroannulations of N-protected 2-lithiopiperidines, showing significant stereoselectivity in certain conditions (Wolckenhauer & Rychnovsky, 2005).
  • As a Versatile Building Block : Orthogonally N-protected 3,4-aziridinopiperidine, derived from 1-N-Boc-3-cyanopiperidine, is used for the synthesis of 4-substituted 3-aminopiperidines with potential biological activity (Schramm et al., 2009).

Pharmaceutical Research

1-N-Boc-3-cyanopiperidine is also instrumental in pharmaceutical research:

  • Palladium-Catalyzed β-Selective C(sp3)-H Arylation : This process is used to synthesize 3-arylpiperidines, crucial in pharmaceutical research, with good to excellent selectivity and yield (Millet & Baudoin, 2015).
  • Enantioselective Deprotonation Studies : Investigated in the context of asymmetric deprotonation, which is relevant in the synthesis of chiral molecules for pharmaceutical applications (Bailey et al., 2002).

Biocatalysis in Drug Synthesis

The compound plays a role in biocatalytic processes relevant to drug synthesis:

  • Biocatalytic Process for (S)-N-Boc-3-hydroxypiperidine Synthesis : Used in the production of ibrutinib, an anticancer drug, demonstrating high efficiency and potential for industrial application (Chen et al., 2017).
  • Efficient Bioreductive Production : Involved in the production of (R)-N-Boc-3-hydroxypiperidine, showing potential for industrial-scale production of this chiral compound (Chen et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

1-N-Boc-3-cyanopiperidine is a biochemical used for proteomics research . It has gained considerable attention in the field of research due to its numerous biological applications.

Eigenschaften

IUPAC Name

tert-butyl 3-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFZTXGFHKPSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373535
Record name 1-N-Boc-3-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-3-cyanopiperidine

CAS RN

91419-53-3
Record name 1-N-Boc-3-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyanopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of tert-butyl 3-carbamoylpiperidine-1-carboxylate (5 g, 21.49 mmol, 1.00 equiv, 98%) in pyridine (50 mL). To this solution, POCl3 (5 g, 32.24 mmol, 1.50 equiv, 98%) was added drop wise at 0° C. and allowed to stir at 0° C. for 1 hour. The progress was monitored by TLC (EA:PE=1:1). The pyridine was removed by distillation. The mixture was diluted with H2O (40 mL) and pH was adjusted to 8 by addition of aqueous NaHCO3. Then, the resulting mixture was extracted with ethyl acetate (3×30 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator. The crude was purified by distillation under reduced pressure (30 mm Hg) and the fractions collected at 40° C. to afford tert-butyl 3-cyanopiperidine-1-carboxylate as yellow oil (2.6 g, 53%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-N-Boc-3-cyanopiperidine
Reactant of Route 2
Reactant of Route 2
1-N-Boc-3-cyanopiperidine
Reactant of Route 3
Reactant of Route 3
1-N-Boc-3-cyanopiperidine
Reactant of Route 4
Reactant of Route 4
1-N-Boc-3-cyanopiperidine
Reactant of Route 5
Reactant of Route 5
1-N-Boc-3-cyanopiperidine
Reactant of Route 6
Reactant of Route 6
1-N-Boc-3-cyanopiperidine

Citations

For This Compound
1
Citations
S LotfalianSaremi - 2020 - search.proquest.com
For years, the RAS/RAF/MEK/ERK (MAPK) signaling pathway has been the focus of cancer research, as it plays a pivotal role in various cellular responses. RAS as the upstream protein …
Number of citations: 1 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.